

Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-fluoropyridine-3-carboxylic acid

Cat. No.: B573130

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Bromo-2-fluoropyridine-3-carboxylic acid**, a halogenated pyridine derivative of interest in medicinal chemistry and drug discovery. This document outlines its physicochemical properties, a detailed experimental protocol for its synthesis, and its potential applications as a key building block for more complex molecules.

Core Compound Data

Quantitative data for **4-Bromo-2-fluoropyridine-3-carboxylic acid** is summarized in the table below, providing a clear reference for its key molecular and physical properties.

Property	Value
Molecular Formula	C ₆ H ₃ BrFNO ₂
Molecular Weight	220.00 g/mol
Monoisotopic Mass	218.93312 Da
CAS Number	1256790-84-7
Predicted XlogP	1.5

Synthesis and Experimental Protocols

The synthesis of **4-Bromo-2-fluoropyridine-3-carboxylic acid** can be achieved through a directed ortho-metalation (DoM) of its precursor, 4-Bromo-2-fluoropyridine. This method allows for the regioselective introduction of a carboxylic acid group at the C3 position.

Experimental Protocol: Synthesis via Directed Ortho-Metalation

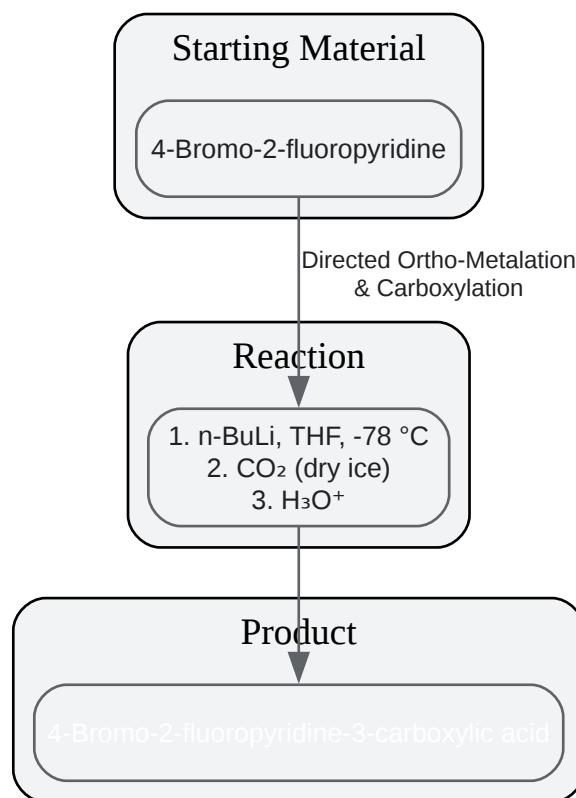
This protocol is based on established principles of directed ortho-metalation of halopyridines.

Materials:

- 4-Bromo-2-fluoropyridine
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (2.5 M)
- Dry Ice (solid Carbon Dioxide)
- Hydrochloric Acid (1 M)
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Argon or Nitrogen gas supply
- Standard glassware for anhydrous reactions

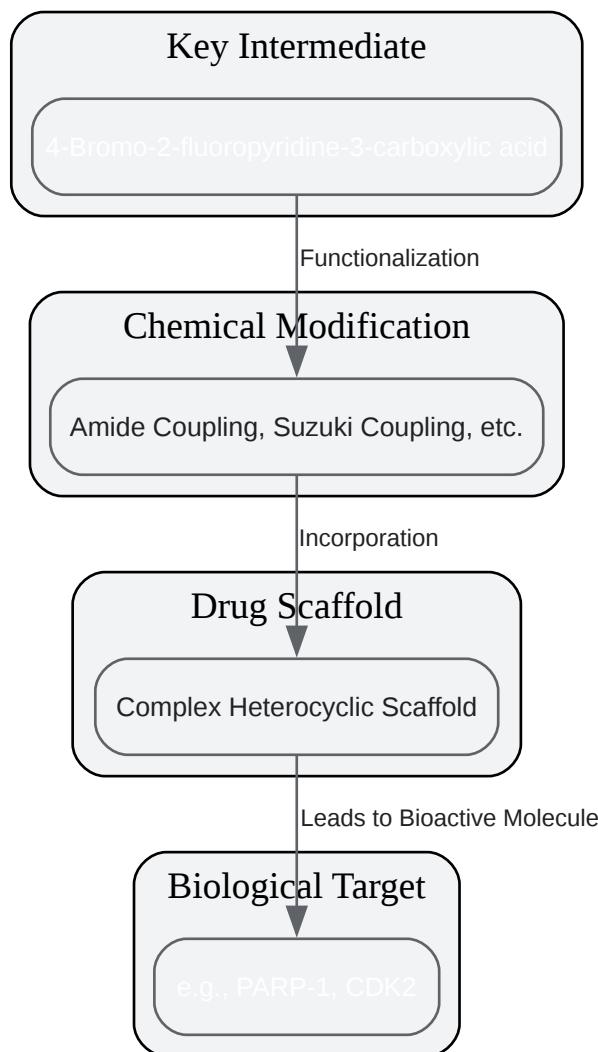
Procedure:

- Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet is charged with 4-Bromo-2-fluoropyridine (1.0 equivalent) dissolved in anhydrous THF (approximately 0.2 M concentration).


- Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.
- Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution while maintaining the temperature at -78 °C. The reaction is stirred at this temperature for 1-2 hours to ensure the formation of the lithiated intermediate.
- Carboxylation: The reaction mixture is quenched by the addition of an excess of crushed dry ice. The dry ice should be added in small portions to control the exothermic reaction.
- Warming and Quenching: The reaction mixture is allowed to slowly warm to room temperature. Once the excess carbon dioxide has sublimated, the reaction is quenched by the addition of 1 M hydrochloric acid until the solution is acidic (pH ~2-3).
- Extraction: The aqueous layer is extracted three times with ethyl acetate.
- Washing and Drying: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
- Purification: The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography to yield **4-Bromo-2-fluoropyridine-3-carboxylic acid**.

Applications in Drug Discovery

While **4-Bromo-2-fluoropyridine-3-carboxylic acid** is not typically a biologically active molecule itself, it serves as a valuable intermediate in the synthesis of more complex pharmaceutical compounds. Its precursor, 4-Bromo-2-fluoropyridine, is utilized in the development of inhibitors for enzymes such as Poly (ADP-ribose) polymerase-1 (PARP-1) and Cyclin-dependent kinase 2 (CDK2), both of which are significant targets in cancer therapy. The presence of the carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into larger drug scaffolds.


Visualizations

The following diagrams illustrate the synthetic workflow for **4-Bromo-2-fluoropyridine-3-carboxylic acid** and its logical role as a building block in drug development.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-2-fluoropyridine-3-carboxylic acid**.

[Click to download full resolution via product page](#)

Caption: Role as a building block in drug development.

- To cite this document: BenchChem. [Technical Guide: 4-Bromo-2-fluoropyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b573130#4-bromo-2-fluoropyridine-3-carboxylic-acid-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com